molecular formula C11H10BrNO3 B1413851 Ethyl 3-bromo-5-cyano-4-methoxybenzoate CAS No. 1806852-26-5

Ethyl 3-bromo-5-cyano-4-methoxybenzoate

Cat. No.: B1413851
CAS No.: 1806852-26-5
M. Wt: 284.11 g/mol
InChI Key: VQDJEQXOEPANIT-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-4-methoxybenzoate is a substituted benzoate ester featuring a bromo (-Br), cyano (-CN), methoxy (-OCH₃), and ethoxycarbonyl (-COOEt) functional group on an aromatic ring. The electron-withdrawing cyano and bromo groups may enhance reactivity in cross-coupling reactions, while the methoxy group could influence solubility and electronic properties .

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-8(6-13)10(15-2)9(12)5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDJEQXOEPANIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-5-cyano-4-methoxybenzoate typically involves the bromination of a suitable precursor, followed by esterification and nitrile formation. One common method includes the bromination of 4-methoxybenzoic acid, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves esterification with ethanol under acidic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Formation of substituted benzoates.

    Reduction: Conversion to ethyl 3-amino-5-cyano-4-methoxybenzoate.

    Oxidation: Formation of ethyl 3-bromo-5-cyano-4-carboxybenzoate.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-4-methoxybenzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-cyano-4-methoxybenzoate depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The presence of the cyano and bromine groups can enhance its binding affinity to specific molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8)

Key Differences :

  • Substituents: Replaces the methoxy (-OCH₃) group with a nitro (-NO₂) group.
  • Molecular Formula: C₁₀H₇BrN₂O₄ (vs. C₁₁H₁₀BrNO₃ for the methoxy analog).
  • Reactivity : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the aromatic ring compared to the electron-donating methoxy group. This enhances susceptibility to nucleophilic substitution at the bromo position but may reduce stability under basic conditions .
  • Applications : Nitro-substituted benzoates are often used as precursors in explosives or dye synthesis, whereas methoxy derivatives are more common in medicinal chemistry due to improved bioavailability.
Table 1: Structural and Functional Comparison
Compound Molecular Formula Substituents Key Functional Groups Potential Applications
Ethyl 3-bromo-5-cyano-4-methoxybenzoate C₁₁H₁₀BrNO₃ Br, CN, OCH₃, COOEt Ester, cyano, methoxy Pharmaceutical intermediates
Ethyl 3-bromo-5-cyano-4-nitrobenzoate C₁₀H₇BrN₂O₄ Br, CN, NO₂, COOEt Ester, cyano, nitro Chemical synthesis, dyes
2-Ethoxybenzonitrile (from ) C₉H₉NO OEt, CN Cyano, ether Organic synthesis

Other Ethyl-Containing Analogues ()

  • 2-Ethoxybenzonitrile: Shares cyano and ethoxy groups but lacks the bromo and ester functionalities. The absence of bromo limits its utility in cross-coupling, while the cyano group retains electron-withdrawing effects .
  • 2-Ethoxyethyl cyanoacetate: Contains cyano and ethoxy groups in a non-aromatic system. The aliphatic chain increases flexibility but reduces aromatic conjugation, altering reactivity in cyclization reactions .
Key Trends:
  • Electron Effects: Methoxy groups enhance ring electron density, while nitro or cyano groups deplete it, altering reaction pathways.
  • Steric Considerations : Bulky substituents (e.g., ethoxycarbonyl) may hinder reactions at adjacent positions.

Research Implications and Gaps

The provided evidence highlights structural parallels but lacks direct data on this compound. Further studies should:

Characterize its physical properties (e.g., melting point, solubility).

Evaluate biological activity, drawing on trends from bioactive ethyl acetate extracts (e.g., antifungal properties in Table 26 of ).

Explore synthetic applications, leveraging bromo as a leaving group in palladium-catalyzed couplings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-5-cyano-4-methoxybenzoate
Reactant of Route 2
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Ethyl 3-bromo-5-cyano-4-methoxybenzoate

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